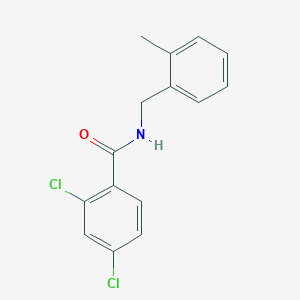
2,4-dichloro-N-(2-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-methylbenzyl)benzamide, commonly known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical class of benzoic acid herbicides and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D).
作用機序
Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. When dicamba is applied to a plant, it disrupts the normal auxin signaling pathway, causing abnormal growth and eventually leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to affect various physiological processes in plants, including cell division, elongation, and differentiation. It also affects the expression of genes involved in auxin signaling and transport.
実験室実験の利点と制限
Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a well-understood mode of action. However, its use is limited by its potential to drift and cause damage to non-target plants.
将来の方向性
1. Development of dicamba-resistant crops to reduce the need for herbicide combinations.
2. Investigation of the long-term effects of dicamba on soil health and microbial communities.
3. Study of the potential for dicamba to accumulate in the environment and affect non-target organisms.
4. Development of more environmentally friendly herbicides with similar modes of action to dicamba.
5. Investigation of the effects of dicamba on plant-microbe interactions and soil nutrient cycling.
In conclusion, dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties and mode of action. Its use is limited by its potential to drift and cause damage to non-target plants, but it remains an important tool for weed control in agriculture. Further research is needed to fully understand the potential environmental impacts of dicamba and to develop more sustainable herbicide alternatives.
合成法
Dicamba can be synthesized by reacting 2-methylbenzylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields dicamba as a white crystalline solid with a melting point of 114-116°C.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its mode of action. It is commonly used in combination with other herbicides such as glyphosate and 2,4-dichloro-N-(2-methylbenzyl)benzamide to control weeds in various crops such as soybean, cotton, and corn.
特性
製品名 |
2,4-dichloro-N-(2-methylbenzyl)benzamide |
|---|---|
分子式 |
C15H13Cl2NO |
分子量 |
294.2 g/mol |
IUPAC名 |
2,4-dichloro-N-[(2-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-11(10)9-18-15(19)13-7-6-12(16)8-14(13)17/h2-8H,9H2,1H3,(H,18,19) |
InChIキー |
HREVSHFHAKMWCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone {4-nitrophenyl}hydrazone](/img/structure/B300349.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (3-chlorophenyl)hydrazone](/img/structure/B300351.png)
![4-methoxy-N-[(Z)-1-(3-methylsulfanyl-1,2,4-triazin-5-yl)propylideneamino]aniline](/img/structure/B300354.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone](/img/structure/B300355.png)
![1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B300358.png)
![1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B300359.png)
![1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B300360.png)


![3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}](/img/structure/B300363.png)
![3,3'-bis{1-(isopropylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300365.png)
![2-{8-[4-(3-hydroxypropyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300369.png)

